Ethyl 1-acetyl-4-oxocyclohexanecarboxylate: is a chemical compound with the molecular formula C11H16O4 . It is typically stored at room temperature and appears as a colorless to yellow sticky oil or semi-solid .
One potential application of this compound is in the field of organic synthesis . A study has shown that it can be used in the cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde for the efficient synthesis of coumarin-3-carboxylate ester . The condensation of ethyl cyanoacetate and salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₆O₄ and a CAS number of 72653-21-5. This compound features a cyclohexane ring substituted with an acetyl group and a carboxylate ester, contributing to its unique chemical properties. The structure consists of a six-membered carbon ring with various functional groups that enhance its reactivity and potential applications in medicinal chemistry and organic synthesis .
These reactions make the compound versatile for synthetic applications in organic chemistry.
Research indicates that ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate exhibits potential biological activities, particularly in the fields of pharmacology. It has been studied for its anti-cancer and anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain cellular pathways involved in tumor growth and inflammation, making it a candidate for further investigation in drug development .
Several methods have been proposed for synthesizing ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate:
These methods highlight the compound's accessibility for synthetic chemists.
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate finds applications primarily in:
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate shares similarities with several other compounds, particularly those containing cyclohexane rings and carboxylic acid derivatives. Here are some similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate | Similar structure but different position of acetyl | Potentially different biological activity profile |
Methyl 1-acetyl-4-oxocyclohexane-1-carboxylate | Methyl group instead of ethyl | Variation in solubility and reactivity |
Propyl 1-acetyl-4-oxocyclohexane-1-carboxylate | Propyl group instead of ethyl | Altered pharmacokinetics compared to ethyl variant |
The uniqueness of ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate lies in its specific substitution pattern on the cyclohexane ring, which influences its reactivity and biological activity compared to these similar compounds.